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Compound of Interest

Compound Name:
4-bromo-6-fluoroisoquinolin-1(2H)-

one

Cat. No.: B597698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-6-
fluoroisoquinolin-1(2H)-one is not readily available in the public domain as of the last update

of this document. The following guide provides a predictive analysis based on established

principles of NMR spectroscopy and data from analogous structures. It also outlines the

necessary experimental protocols for obtaining and interpreting such data.

Introduction
4-bromo-6-fluoroisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic

compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in

various biologically active molecules.[1][2] Isoquinoline and its derivatives have demonstrated a

wide range of pharmacological activities, including potential as antitumor, antibacterial, and

antihypertensive agents.[2][3] The introduction of bromine and fluorine atoms can significantly

modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making

this particular derivative a compound of interest for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of organic molecules.[4][5] This guide details the predicted ¹H and ¹³C NMR spectral

data for 4-bromo-6-fluoroisoquinolin-1(2H)-one and provides a comprehensive methodology

for its empirical analysis.
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Predicted NMR Spectral Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The

following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-6-
fluoroisoquinolin-1(2H)-one. These predictions are derived from the analysis of substituent

effects (electronegativity, resonance, and inductive effects) and comparison with structurally

related compounds.

Table 1: Predicted ¹H NMR Spectral Data for 4-bromo-6-fluoroisoquinolin-1(2H)-one

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 6.5 - 6.8 d ~2-3 (JH3-NH)

H-5 7.2 - 7.4 dd
~9 (JH5-H7), ~2.5

(JH5-F)

H-7 7.5 - 7.7 dd
~9 (JH7-H5), ~4.5

(JH7-F)

H-8 8.0 - 8.2 d ~9 (JH8-H7)

N-H (H-2) 10.0 - 12.0 br s -

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts and multiplicities are

estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 4-bromo-6-fluoroisoquinolin-1(2H)-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b597698?utm_src=pdf-body
https://www.benchchem.com/product/b597698?utm_src=pdf-body
https://www.benchchem.com/product/b597698?utm_src=pdf-body
https://www.benchchem.com/product/b597698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Assignment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
F)

Predicted Coupling
Constant (JCF, Hz)

C-1 (C=O) 160 - 165 s -

C-3 100 - 105 s -

C-4 95 - 100 s -

C-4a 135 - 140 d ~5-10

C-5 115 - 120 d ~20-25

C-6 160 - 165 d ~240-250

C-7 110 - 115 d ~20-25

C-8 125 - 130 d ~5-10

C-8a 120 - 125 s -

Predicted in a polar aprotic solvent like DMSO-d₆. The C-F coupling constants are estimations.

Experimental Protocols
To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument

parameter selection are crucial.

Sample Preparation
Compound Purity: Ensure the sample of 4-bromo-6-fluoroisoquinolin-1(2H)-one is of high

purity (>95%), as impurities will complicate spectral analysis.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

For polar compounds like isoquinolinones, DMSO-d₆ or Methanol-d₄ are often good choices.

The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like

the N-H.[6]

Concentration:
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For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the low natural

abundance of the ¹³C isotope.[7]

Procedure:

Accurately weigh the desired amount of the compound into a clean, dry vial.

Add the deuterated solvent (typically 0.6-0.7 mL) using a clean pipette.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8]

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

Cap the NMR tube securely and label it clearly.[7]

NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization

may be required.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 220-250 ppm, centered around 120-130 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise

ratio.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish H-H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H

pairs.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H

correlations, crucial for assigning quaternary carbons and piecing together the molecular

fragments.

Visualization of Experimental Workflow
The logical flow from sample handling to final data analysis is a critical process for ensuring

data integrity and accurate structural elucidation.
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Figure 1: NMR Analysis Workflow
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Caption: Logical workflow for NMR sample preparation, data acquisition, and structural

analysis.

Potential Biological Significance
While the specific biological activity of 4-bromo-6-fluoroisoquinolin-1(2H)-one is not

documented, the isoquinolinone core is a privileged scaffold in medicinal chemistry. Derivatives

have been investigated for a multitude of therapeutic applications. For instance, substituted 2H-

isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for

cardiovascular diseases.[1] Furthermore, the broader family of isoquinoline alkaloids exhibits

significant activities, including antibacterial, antiviral, and anticancer properties.[2][3][9] The

strategic placement of bromo and fluoro substituents on the isoquinolinone ring is a common

strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.

Therefore, 4-bromo-6-fluoroisoquinolin-1(2H)-one represents a valuable candidate for

biological screening in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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